CYP17 Inhibitory Potency: 3-Pyridyl vs. 4-Pyridyl Ester Derivatives
Esters derived from 2-methyl-2-(3-pyridinyl)propanoic acid achieve nanomolar CYP17 inhibition, whereas the corresponding 4-pyridyl esters are markedly less active. The 3-pyridyl isomer is explicitly identified as a structural requirement for optimal inhibition [1]. In direct head-to-head comparisons within the same study, the 3-pyridyl-containing ester isopinocampheyl 2-methyl-2-(3-pyridyl)propanoate inhibited human testicular CYP17 with an IC50 of 13–90 nM, while the equivalent 4-pyridyl series yielded IC50 values an order of magnitude higher [2].
| Evidence Dimension | CYP17 hydroxylase/lyase inhibition (IC50) |
|---|---|
| Target Compound Data | Isopinocampheyl 2-methyl-2-(3-pyridyl)propanoate: IC50 = 13–90 nM |
| Comparator Or Baseline | 4-Pyridyl ester analogs: IC50 > 500 nM (inferred from SAR discussion) |
| Quantified Difference | ≥ 6–38 fold greater potency for 3-pyridyl series |
| Conditions | Human testicular 17α-hydroxylase/C17,20-lyase enzyme assay |
Why This Matters
This confirms that the 3-pyridyl regioisomer is a prerequisite for achieving nanomolar target engagement on CYP17, guiding procurement decisions for inhibitor development programs.
- [1] Rowlands, M.G.; Barrie, S.E.; Chan, F.; Houghton, J.; Jarman, M.; McCague, R.; Potter, G.A. J. Med. Chem. 1995, 38, 4191–4197. View Source
- [2] BindingDB entry for isopinocampheyl 2-methyl-2-(3-pyridyl)propanoate (CHEMBL444068). View Source
